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Compound of Interest

Compound Name: Hydrazinol

Cat. No.: B15422207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Hydrazinoethanol (also known as Hydrazinol), a significant compound in various research

and development sectors. This document outlines the key spectroscopic data obtained from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), offering insights into its structural features. Detailed experimental protocols and data

analysis are presented to aid in the replication and interpretation of these results.

Chemical Structure and Properties
2-Hydrazinoethanol (CAS: 109-84-2) is a bifunctional organic molecule possessing both a

hydroxyl and a hydrazinyl group.[1] Its structure lends it to a variety of chemical reactions,

making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Molecular Formula: C₂H₈N₂O[1]

Molecular Weight: 76.10 g/mol [1]

IUPAC Name: 2-hydrazinylethanol[1]

Caption: Chemical structure of 2-Hydrazinoethanol.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Hydrazinoethanol exhibits distinct signals corresponding to the

different proton environments in the molecule. The spectrum shows two triplets for the

methylene protons and a broad signal for the exchangeable amine and hydroxyl protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.865 Broad Singlet 4H -NH₂, -NH, -OH

3.430 Triplet 2H -CH₂OH

2.624 Triplet 2H -CH₂NH

Data obtained in

DMSO-d₆ at 360 MHz.

The methylene group attached to the hydroxyl (-CH₂OH) appears as a triplet at 3.430 ppm,

while the methylene group adjacent to the hydrazinyl group (-CH₂NH) is observed as a triplet at

2.624 ppm. The broad signal at approximately 3.865 ppm integrates to four protons,

corresponding to the amine (-NH and -NH₂) and hydroxyl (-OH) protons. The broadness of this

peak is due to chemical exchange and quadrupole broadening from the nitrogen atoms.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-

Hydrazinoethanol, two distinct signals are expected, corresponding to the two non-equivalent

carbon atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15422207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~60-65 -CH₂OH

~50-55 -CH₂NH

Predicted values. Experimental data may vary

based on solvent and instrument conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR

spectrum of 2-Hydrazinoethanol is characterized by broad absorptions in the high-frequency

region, indicative of O-H and N-H stretching, as well as distinct peaks in the fingerprint region.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

2950-2850 Medium C-H stretching

~1600 Weak-Medium N-H bending (scissoring)

~1460 Medium C-H bending

1050-1150 Strong C-O stretching

~1100 Medium C-N stretching

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Hydrazinoethanol provides valuable

information about its molecular weight and fragmentation pattern.

The mass spectrum displays a molecular ion peak (M⁺) at m/z 76, confirming the molecular

weight of the compound.[2] The fragmentation pattern is consistent with the structure of 2-

Hydrazinoethanol, showing characteristic losses.
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m/z Relative Intensity Proposed Fragment

76 Moderate [C₂H₈N₂O]⁺ (Molecular Ion)

45 High [CH₅N₂]⁺

43 Moderate [C₂H₅N]⁺

31 High [CH₂OH]⁺

[C₂H₈N₂O]⁺˙
m/z = 76

[CH₅N₂]⁺
m/z = 45

-C₂H₃O

[CH₂OH]⁺
m/z = 31

-NHNH₂

[C₂H₅N]⁺
m/z = 43

-NH₂OH

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-

Hydrazinoethanol. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydrazinoethanol in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR

tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.
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Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate

number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS).

Sample Preparation

Instrument Setup (Lock, Shim, Tune)

¹H NMR Acquisition ¹³C NMR Acquisition

Data Processing (FT, Phasing, Baseline)

Spectral Analysis
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Caption: NMR Experimental Workflow.

ATR-IR Spectroscopy
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and

acquire a background spectrum.

Sample Application: Place a small drop of neat 2-Hydrazinoethanol onto the center of the

ATR crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC). The sample is vaporized in the ion source.

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Conclusion
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The spectroscopic data presented in this guide provide a detailed structural characterization of

2-Hydrazinoethanol. The NMR spectra confirm the connectivity of the carbon and hydrogen

atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms

the molecular weight and provides insights into its fragmentation. These data and protocols

serve as a valuable resource for researchers and professionals working with this versatile

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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